Nargenicin A1

Description

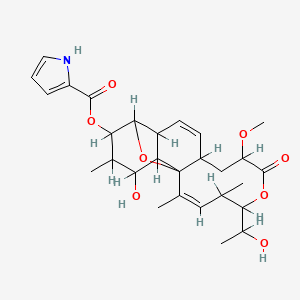

from Saccharopolyspora hirsuta; structure given in first source

Propriétés

Numéro CAS |

70695-02-2 |

|---|---|

Formule moléculaire |

C28H37NO8 |

Poids moléculaire |

515.6 g/mol |

Nom IUPAC |

[(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R,18E)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16?,17-,18-,20-,21+,22-,23-,24-,25-,28+/m1/s1 |

Clé InChI |

YEUSSARNQQYBKH-WKWMBFKWSA-N |

SMILES isomérique |

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C |

SMILES canonique |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |

Synonymes |

nargenicin A1 |

Origine du produit |

United States |

Foundational & Exploratory

Nargenicin A1: A Technical Guide to its Mechanism of Action as a DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nargenicin A1, a natural product macrolide antibiotic, has been identified as a potent inhibitor of bacterial DNA replication. Its mechanism of action involves the direct targeting of the replicative DNA polymerase, a critical enzyme for bacterial viability. This technical guide provides an in-depth analysis of the molecular interactions, inhibitory kinetics, and structural basis of this compound's activity. Through a comprehensive review of key studies, we present quantitative data, detailed experimental protocols, and visual representations of the inhibitory mechanism to support further research and drug development efforts in this area.

Core Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the activity of the replicative DNA polymerase, specifically the DnaE1 subunit in organisms like Mycobacterium tuberculosis (Mtb) and the homologous DnaE in Staphylococcus aureus.[1][2][3] The inhibition is not a simple competitive mechanism but a unique, DNA-dependent binding event.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binding to the polymerase active site requires the presence of a DNA substrate.[1][2][4] The molecule cleverly positions itself by wedging between the terminal base pair of the DNA duplex and the polymerase's "fingers" domain.[1][2] In this conformation, this compound physically occupies the space of both the incoming deoxynucleoside triphosphate (dNTP) and the templating DNA base, effectively stalling the polymerase and halting DNA synthesis.[1][2][4] This leads to a DNA damage response and ultimately, bactericidal effects in susceptible organisms like Mtb.[1][2]

Signaling and Interaction Pathway

The following diagram illustrates the sequence of events leading to the inhibition of DNA polymerase by this compound.

Quantitative Data

The inhibitory potency of this compound varies between bacterial species. This differential activity is not primarily due to differences in the drug's binding pocket, which is largely conserved, but rather correlates with the intrinsic affinity of the respective DNA polymerase for its DNA substrate.[5] Polymerases with a higher affinity for DNA are more potently inhibited by this compound.[2][5]

Table 1: In Vitro Inhibition of Bacterial DNA Polymerases by this compound

| Target Enzyme | Organism | IC50 (nM) |

| DnaE | Staphylococcus aureus | 8 |

| DnaE1 | Mycobacterium tuberculosis | 125 |

| Pol IIIα | Escherichia coli | 13,000 |

| Data sourced from Chengalroyen et al., 2022.[1][5] |

Table 2: DNA Binding Affinity of Bacterial DNA Polymerases

| Enzyme | Organism | Dissociation Constant (Kd) for DNA (nM) |

| DnaE | Staphylococcus aureus | ~6 |

| DnaE1 | Mycobacterium tuberculosis | 250 |

| Pol IIIα | Escherichia coli | 12,000 |

| Data sourced from Chengalroyen et al., 2022.[2][5] |

Table 3: Antibacterial Activity of this compound

| Organism | Assay Condition | MIC (µM) |

| Mycobacterium tuberculosis H37Rv | 7H9/OADC/Tw | 12.5 |

| Data sourced from Chengalroyen et al., 2022.[1][2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Real-Time DNA Polymerase Inhibition Assay

This assay measures the inhibition of DNA polymerase activity by monitoring the incorporation of nucleotides in real-time.

Workflow Diagram:

References

- 1. DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Collection - DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - ACS Infectious Diseases - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Nargenicin A1 Biosynthetic Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Nargenicin A1, a potent antibacterial macrolide, has garnered significant interest within the scientific community due to its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in actinomycetes, with a focus on the core genetic and biochemical mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, antibiotic discovery, and drug development.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a large biosynthetic gene cluster (BGC), which has been identified and characterized in several Nocardia species, including Nocardia argentinesis, Nocardia arthritidis, and Nocardia sp. CS682.[1][2] In Nocardia arthritidis, the cluster spans approximately 85 kb.[3] The heterologous expression of the nar BGC from Nocardia sp. CS682 in Streptomyces venezuelae has successfully resulted in the production of this compound, confirming the cluster's role in its biosynthesis.[1][2]

The nar BGC is comprised of a suite of genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. Key genes and their putative or confirmed functions are detailed in the biosynthetic pathway section below.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of a modular Type I PKS and a series of post-PKS tailoring enzymes. The pathway can be conceptually divided into three main stages: initiation and polyketide chain assembly, post-PKS modifications, and the formation of the pyrrole moiety.

Polyketide Backbone Synthesis

The core scaffold of this compound is assembled by a Type I PKS system. While the specific starter and extender units have not been explicitly detailed in the provided search results, Type I PKSs typically utilize a short-chain acyl-CoA as a starter unit (e.g., acetyl-CoA or propionyl-CoA) and malonyl-CoA or its derivatives as extender units. The modular nature of the PKS dictates the length and initial chemical structure of the polyketide chain.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. Key characterized tailoring steps include:

-

Hydroxylation: The enzyme NgnP1, a hydroxylase, is involved in the hydroxylation of the polyketide intermediate.

-

Methylation: NgnM, a methyltransferase, catalyzes the addition of a methyl group.

-

Oxidation/Reduction: NgnO3, a FAD-dependent oxidoreductase, plays a role in the redox tailoring of the molecule.

-

Ether Bridge Formation: A crucial step in the formation of the characteristic ether-bridged cis-decalin motif is catalyzed by a putative iron-α-ketoglutarate-dependent dioxygenase. This enzyme is responsible for the conversion of the precursor 8,13-deoxynargenicin into this compound.[3]

The interplay of these enzymes leads to the formation of various intermediates and analogues, such as 18-O-acetyl-nodusmicin, 18-O-acetyl-nargenicin, and 23-demethyl-8,13-deoxynargenicin.[1][2]

Biosynthesis of the Pyrrole Moiety

A distinctive feature of this compound is its pyrrole-2-carboxylate ester. This moiety is synthesized from L-proline through the coordinated action of three enzymes:

-

NgnN4 (Proline Adenyltransferase): Activates L-proline by converting it to L-prolyl-AMP.

-

NgnN5 (Proline Carrier Protein): Binds the activated prolyl intermediate.

-

NgnN3 (Flavine-dependent Acyl-CoA Dehydrogenase): Catalyzes the two-step oxidation of the prolyl intermediate to form pyrrole-2-carboxylate.

This pathway for pyrrole formation is conserved in the biosynthesis of other natural products.

Quantitative Data on this compound Production

Several studies have focused on enhancing the production of this compound through metabolic engineering and precursor feeding strategies. The following tables summarize the available quantitative data on production titers.

| Strain | Condition | This compound Titer (mg/L) | Fold Increase | Reference |

| Nocardia sp. CS682 (Wild Type) | No supplementation | ~3.5 | - | [4] |

| Nocardia sp. CS682 (Wild Type) | 30 mM Methyl Oleate Supplementation | Not specified | ~4.62 | |

| Nocardia sp. metK18 | 30 mM Methyl Oleate Supplementation | Not specified | ~5.57 | |

| Nocardia sp. ACC18 | 30 mM Methyl Oleate Supplementation | Not specified | ~6.99 | |

| Nocardia sp. GAP (Engineered) | Optimized precursor feeding | ~84.9 | ~24 | [4] |

Table 1: this compound Production in Wild-Type and Engineered Nocardia Strains.

| Precursor | Concentration | Fold Increase in this compound Production |

| Methyl Oleate | 30 mM | ~4.62 |

| Sodium Propionate | 15 mM | 4.25 |

| Sodium Acetate | 15 mM | 2.81 |

Table 2: Effect of Precursor Supplementation on this compound Production in Nocardia sp. CS682.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in the field. The following sections provide methodologies for key experiments cited in the literature.

General Culture and Fermentation Conditions for Nocardia sp. CS682

-

Strain: Nocardia sp. CS682

-

Media: For routine culture, standard actinomycete media such as ISP2 or Bennett's agar can be used. For this compound production, optimized media are employed. One such medium mentioned is "DD media," though its precise composition is not detailed in the available search results.

-

Fermentation: Fermentation is typically carried out in liquid culture with shaking for several days. Extraction of this compound from the culture broth is commonly performed using ethyl acetate.

-

Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.

Gene Knockout in Nocardia using CRISPR/Cas9 (Generalized Protocol)

While a specific protocol for the nar BGC was not found, a general methodology for CRISPR/Cas9-mediated gene knockout in Nocardia has been described.

-

Vector Construction: A guide RNA (gRNA) specific to the target gene is designed and cloned into a CRISPR/Cas9 expression vector suitable for actinomycetes (e.g., pCRISPomyces-2). Homologous recombination fragments flanking the target gene are also cloned into the vector.

-

Transformation: The constructed plasmid is introduced into Nocardia cells via electroporation or protoplast transformation.

-

Selection and Screening: Transformants are selected based on antibiotic resistance conferred by the plasmid. Successful gene knockout mutants are then screened for the desired phenotype (e.g., loss of this compound production) and confirmed by PCR and DNA sequencing.

Heterologous Expression of the nar BGC in Streptomyces venezuelae (Conceptual Workflow)

The successful heterologous expression of the nar BGC has been reported, and the general workflow is as follows:

-

BGC Capture: The entire ~85 kb nar BGC is captured from the genomic DNA of Nocardia sp. CS682. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by using large-construct cloning vectors like cosmids or BACs.

-

Vector Construction: The captured BGC is cloned into a suitable expression vector for Streptomyces. This vector should contain a selectable marker and elements for stable replication or integration into the host chromosome.

-

Host Transformation: The expression construct is introduced into a suitable Streptomyces host, such as S. venezuelae. Protoplast transformation is a common method for introducing large plasmids into Streptomyces.

-

Expression and Analysis: The recombinant Streptomyces strain is cultured under appropriate fermentation conditions, and the production of this compound is analyzed by HPLC and mass spectrometry.

In Vitro Enzymatic Assays for Tailoring Enzymes (General Approach)

The functions of the tailoring enzymes NgnP1, NgnM, and NgnO3 were confirmed through in vitro enzymatic reactions. A general protocol for such assays would involve:

-

Enzyme Expression and Purification: The genes encoding the tailoring enzymes are cloned into an expression vector (e.g., pET series for E. coli) and the recombinant proteins are overexpressed and purified.

-

Substrate Preparation: The putative substrate for the enzyme (an intermediate in the this compound pathway) is isolated and purified from a mutant strain or synthesized chemically.

-

Enzyme Reaction: The purified enzyme is incubated with its substrate in a suitable buffer system. For hydroxylases like NgnP1, cofactors such as NAD(P)H and a redox partner may be required. For methyltransferases like NgnM, S-adenosylmethionine (SAM) is the methyl donor. For oxidoreductases like NgnO3, FAD and a reducing or oxidizing agent may be necessary.

-

Product Analysis: The reaction mixture is analyzed by HPLC and mass spectrometry to detect the formation of the expected product.

Visualizations of the this compound Biosynthetic Pathway and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Antibacterial Spectrum of Nargenicin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the antibacterial spectrum of Nargenicin A1, a macrolide antibiotic. The document focuses on its activity against various Gram-positive bacteria, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development efforts.

Antibacterial Spectrum of this compound

This compound has demonstrated significant antibacterial activity, primarily against a range of Gram-positive bacteria.[1][2] Early studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Data Summary

The following table summarizes the mean MIC values of this compound against various clinically relevant Gram-positive bacteria as reported in early in-vitro studies.

| Bacterial Species | Strain Type | Mean MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 3.97 | [3] |

| Methicillin-Sensitive (MSSA) | 0.06 | [3] | |

| Methicillin-Resistant (MRSA) | 0.12 | [3] | |

| Vancomycin-Resistant (VRSA) | 25 | [3] | |

| Enterococcus faecalis | - | 14.45 | [3] |

| Enterococcus faecium | - | 53.13 | [3] |

| Streptococcus spp. | - | 0.017 | [3] |

| Coagulase-Negative Staphylococci (CoNS) | - | 0.2 - 0.8 | [3] |

Experimental Protocols

The determination of the antibacterial spectrum of this compound has primarily been conducted using the broth microdilution method, a standard laboratory procedure for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol outlines the key steps involved in determining the MIC of this compound against Gram-positive bacteria.

a) Preparation of Materials:

-

This compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve a high concentration.

-

Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in an appropriate broth medium.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for susceptibility testing of non-fastidious aerobic bacteria.

-

96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

b) Inoculum Preparation:

-

Select several well-isolated colonies of the test bacterium from an agar plate culture.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c) Serial Dilution of this compound:

-

Dispense a specific volume of CAMHB into all wells of the 96-well plate, except for the first column.

-

Add a corresponding volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring a set volume of the solution from the first well to the second, mixing, and repeating this process across the plate to create a range of decreasing concentrations.

d) Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Include a growth control well containing only the bacterial suspension and broth, with no this compound.

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air conditions.

e) Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism. This can be assessed visually or with a plate reader.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways related to the study of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Inhibitory Effect of this compound on the NF-κB Signaling Pathway

This compound has been shown to attenuate the inflammatory response by blocking the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

In-depth literature review of Nargenicin A1 research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nargenicin A1 is a polyketide macrolide antibiotic first discovered in the late 1970s.[1] It is primarily isolated from various species of Nocardia, a genus of soil-dwelling actinomycetes known for producing a rich diversity of bioactive secondary metabolites.[2][3] Structurally unique with a complex stereochemical pattern, this compound has garnered significant interest due to its potent antibacterial activity, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][4][5] This document provides an in-depth review of the existing literature on this compound, covering its biosynthesis, mechanism of action, biological activities, and the experimental protocols used in its study.

Discovery and Structure

This compound (originally known as CP-47,444) was first isolated from a culture of Nocardia argentinensis.[6] Later, it was also identified in other Nocardia species, including Nocardia sp. CS682 and Nocardia tsunamiensis.[3][7] The chemical formula of this compound is C₂₈H₃₇NO₈.[3][8] Its complex structure features a macrolide ring system with an embedded cis-decalin core and a strained THF ether bridge.[1] The absolute stereostructure was confirmed through a combination of X-ray crystallography of its precursor, nodusmicin, and extensive NMR analyses, including 1D (¹H-NMR, ¹³C-NMR) and 2D (COSY, HMBC, HSQC) techniques.[9][10]

Biosynthesis

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC). This nar BGC has been identified and characterized in several Nocardia species.[4][5][11] The biosynthesis follows a polyketide synthase (PKS) pathway, followed by a series of post-PKS tailoring steps to yield the final complex structure.

Key stages in the biosynthesis include:

-

Polyketide Chain Assembly: A type I PKS synthesizes the initial polyketide backbone.

-

Decalin Moiety Formation: Crucial enzymes catalyze the formation of the core decalin ring system.[4][5]

-

Post-PKS Modifications: A series of tailoring enzymes, including a putative iron-α-ketoglutarate-dependent dioxygenase, are responsible for creating the characteristic ether bridge from a deoxygenated precursor, 8,13-deoxynargenicin.[12] Other key enzymes identified in the pathway include NgnP1, NgnM, and NgnO3.[4][5]

Metabolic engineering and heterologous expression of the nar BGC in hosts like Streptomyces venezuelae have been successfully used to produce this compound and to elucidate the functions of the biosynthetic genes.[4][5][11]

Mechanism of Action

Antibacterial Activity

This compound exhibits a novel mechanism of antibacterial action by selectively inhibiting DNA replication.[13] Its primary molecular target is DnaE (also known as PolC), the alpha subunit of the replicative DNA polymerase III.[6][14]

The mechanism involves:

-

DNA-Dependent Binding: this compound's binding to DnaE is dependent on the presence of a DNA substrate.[14][15]

-

Active Site Obstruction: Cryo-electron microscopy studies have revealed that this compound binds within the polymerase active site. It physically occupies the position of the incoming nucleotide and the template base, effectively mimicking a newly synthesized base pair.[15]

-

Replication Blockade: This binding prevents the incorporation of new nucleotides, thereby stalling the DNA replication fork and leading to bacterial cell death.[6][15]

This mode of action is distinct from other antibiotic classes like fluoroquinolones, which target DNA gyrase or topoisomerase IV.[6][13] The frequency of spontaneous resistance to this compound in S. aureus is low, approximately 1x10⁻⁹.[6][13]

Anti-inflammatory and Antioxidant Activity

Beyond its antibacterial properties, this compound has demonstrated significant anti-inflammatory and antioxidant effects.[2] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and zebrafish models, this compound was shown to:

-

Inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂.[2]

-

Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

-

Suppress the generation of reactive oxygen species (ROS).[2]

The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This compound prevents the degradation of IκB-α, the inhibitor of NF-κB, which in turn blocks the nuclear translocation of NF-κB and prevents the transcription of inflammatory genes.[2][16] It also shows protective effects against oxidative stress-induced DNA damage and apoptosis, partly by scavenging ROS and suppressing the mitochondrial-dependent apoptotic pathway.[17][18]

Biological Activity Data

Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria, with limited to no activity against Gram-negative bacteria.[6]

| Organism | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus (incl. MRSA) | 0.015 - 0.25 | [3][19] |

| Enterococcus faecalis | ~14.45 | [19] |

| Enterococcus faecium | ~53.13 | [19] |

| Streptococcus spp. | ~0.017 | [19] |

| Micrococcus luteus | Potent Activity | [3] |

| Mycobacterium tuberculosis | Active | [1][6] |

Note: MIC values can vary based on the specific strain and testing methodology.

DnaE Inhibition

The inhibitory concentration (IC₅₀) of this compound against the DnaE polymerase from different bacterial species highlights its varying potency.

| DnaE Source | IC₅₀ (nM) | Reference |

| S. aureus DnaE | 6 - 8 | [14] |

| M. tuberculosis DnaE1 | 125 | [14] |

| E. coli Pol IIIα | 13,000 | [14] |

Cytotoxicity

This compound exhibits low cytotoxicity at concentrations effective against bacteria.

| Cell Line | Assay | Finding | Reference |

| RAW 264.7 Macrophages | MTT | No significant cytotoxicity observed at concentrations below 10 µM. | [2] |

| HINAE Cells | - | Protects against tacrolimus-induced cytotoxicity. | [17][18] |

Experimental Protocols

Broth Dilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture (e.g., incubated for four hours). The density of the suspension is standardized to a specific concentration, typically around 10⁸ colony-forming units (CFU) per milliliter.[19]

-

Serial Dilution: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[19]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]

-

Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. For co-treatment studies, cells may be pre-treated with the compound for a period (e.g., 1 hour) before adding a stimulant like LPS.[2]

-

Incubation: Cells are incubated with the compound for a specified duration (e.g., 24 hours).

-

MTT Addition: The medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for an additional period (e.g., 3 hours) at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Total Synthesis

The unique and complex structure of this compound has made it a challenging target for total synthesis.[1] Several research groups have reported efforts towards its de novo synthesis.[1] Key strategies have included:

-

Quinone Diels-Alder Reaction: To construct the initial cis-decalin scaffold.[1]

-

Transannular Diels-Alder Reaction: An 18-membered macrolide was synthesized and designed to undergo a facile transannular cycloaddition to form the complex tricyclic core.[10]

These synthetic endeavors have not only aimed to produce the natural product but have also led to the creation of novel analogues, such as (+)-18-deoxythis compound, which are valuable for structure-activity relationship (SAR) studies.[1][20][21]

Conclusion and Future Perspectives

This compound remains a molecule of high interest in the field of antibiotic research. Its novel mechanism of action, targeting the essential DnaE polymerase, presents a promising strategy to combat drug-resistant Gram-positive pathogens. The low frequency of resistance development further enhances its therapeutic potential. Additionally, its demonstrated anti-inflammatory and antioxidant activities suggest broader pharmacological applications. Future research should focus on medicinal chemistry efforts to expand its antibacterial spectrum, improve its pharmacokinetic properties, and further explore its potential as an anti-inflammatory agent. The elucidation of its BGC also opens avenues for biosynthetic engineering to generate novel, more potent analogues.

References

- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 2. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C28H37NO8 | CID 6436286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effects of this compound against Tacrolimus-Induced Oxidative Stress in Hirame Natural Embryo Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jcdr.net [jcdr.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of 18-deoxythis compound (antibiotic 367c) from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Nargenicin A1: A Technical Guide on Molecular Weight, Solubility, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nargenicin A1 is a macrolide antibiotic with a complex polyketide structure, first isolated from Nocardia sp. It has garnered significant interest within the scientific community due to its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Beyond its antibacterial properties, recent research has unveiled its potential as an anti-inflammatory and anti-cancer agent, broadening its therapeutic prospects. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, with a specific focus on its molecular weight and solubility profile. Furthermore, it delves into its mechanism of action by detailing its interaction with the NF-κB signaling pathway and provides standardized experimental protocols for solubility determination.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical characteristics of this compound is paramount for its application in research and drug development. These properties influence its formulation, delivery, and bioavailability.

Molecular Weight

The molecular weight of a compound is a critical parameter for a multitude of experimental calculations, including molarity, mass spectrometry analysis, and pharmacokinetic modeling. The molecular weight of this compound has been consistently determined across multiple analytical platforms.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₇NO₈ | [1] |

| Molecular Weight | 515.6 g/mol | [1][2] |

| Monoisotopic Mass | 515.251917 Da | [1] |

Solubility Profile

The solubility of a compound dictates its suitability for various experimental assays and is a key determinant of its absorption and distribution in vivo. This compound exhibits solubility in several common organic solvents, while its aqueous solubility is limited. The following table summarizes the available solubility data for this compound.

| Solvent | Solubility | Concentration (if specified) |

| Dimethyl Sulfoxide (DMSO) | Soluble | up to 25 mM[3] |

| Dimethylformamide (DMF) | Soluble | - |

| Methanol | Soluble | - |

| Ethanol | Soluble | - |

| Water | Poorly soluble/Insoluble | - |

Biological Activity and Signaling Pathway

This compound exerts its anti-inflammatory effects through the modulation of key signaling cascades within the cell. A primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes. This compound has been shown to interfere with this process, thereby attenuating the inflammatory response.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

To ensure consistency and reproducibility in research, standardized experimental protocols are essential. The following section outlines a general procedure for determining the solubility of this compound.

Determination of this compound Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination of this compound in various solvents using the shake-flask method, a widely accepted technique for solubility assessment.

Caption: Experimental workflow for solubility determination.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. Alternatively, filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the saturated solution samples and the standard solutions by a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test samples. The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Conclusion

This compound is a promising natural product with significant therapeutic potential. This technical guide has provided a consolidated resource on its molecular weight and solubility profile, essential for its advancement in preclinical and clinical research. The elucidation of its inhibitory effect on the NF-κB signaling pathway offers a molecular basis for its anti-inflammatory properties. The provided experimental protocol for solubility determination serves as a foundational method for consistent and reliable characterization. Further research to obtain more extensive quantitative solubility data and to explore its diverse biological activities is warranted to fully unlock the therapeutic promise of this compound.

References

An In-Depth Technical Guide to the Pharmacokinetics of Nargenicin A1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific pharmacokinetic data for Nargenicin A1 from preclinical or clinical studies are not publicly available. One study notes that extensive research is needed to understand its pharmacokinetics and pharmacodynamics to optimize dosage and monitor adverse reactions.[1] This guide, therefore, provides a comprehensive overview of the methodologies that would be employed to characterize the pharmacokinetics of this compound, based on standard practices for natural product drug candidates. It also details the known cellular mechanisms of action to inform future pharmacodynamic assessments.

Introduction to this compound

This compound is a macrolide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Beyond its antibacterial properties, this compound and its analogues have garnered interest for their potential in other therapeutic areas, including cancer and inflammatory diseases.[2][3] An analogue of this compound has been shown to induce G2/M cell cycle arrest, apoptosis, and autophagy in tumor cells.[2] Furthermore, this compound itself has been observed to mitigate inflammatory and oxidative responses by inhibiting the NF-κB signaling pathway.[4] A thorough understanding of its pharmacokinetic profile is a critical next step in the development of this compound as a therapeutic agent.

Hypothetical Pharmacokinetic Profile of this compound

While specific data is unavailable, the table below illustrates how the pharmacokinetic parameters of this compound would be presented following preclinical evaluation in an animal model (e.g., rats).

| Parameter | Unit | Intravenous (IV) | Oral (PO) |

| Dose | mg/kg | 5 | 20 |

| Cmax | ng/mL | 1500 | 450 |

| Tmax | h | 0.25 | 2.0 |

| AUC(0-t) | ng·h/mL | 3200 | 1800 |

| AUC(0-inf) | ng·h/mL | 3250 | 1880 |

| t1/2 | h | 3.5 | 4.2 |

| CL | L/h/kg | 1.54 | - |

| Vd | L/kg | 7.6 | - |

| F (%) | % | - | 14.5 |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. This data is illustrative and not based on experimental results for this compound. |

Detailed Experimental Protocols for Pharmacokinetic Characterization

The following sections outline the standard methodologies required to determine the pharmacokinetic profile of a novel compound like this compound.

Animal Models

-

Species Selection: Initial pharmacokinetic studies are typically conducted in rodent models, such as Sprague-Dawley rats or BALB/c mice, due to their well-characterized physiology and ease of handling. For certain metabolism studies, humanized transgenic mouse models expressing human drug-metabolizing enzymes may be used to better predict human metabolism.[5]

-

Animal Husbandry: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water. For oral dosing studies, a period of fasting (e.g., 12 hours) is typically required before administration.

Drug Formulation and Administration

-

Formulation: this compound must be formulated in a vehicle suitable for the intended route of administration. For intravenous (IV) administration, it would be dissolved in a sterile, biocompatible solvent such as a mixture of saline, ethanol, and polyethylene glycol. For oral (PO) gavage, it could be suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Dose Selection: Dose levels are determined based on in vitro efficacy and preliminary toxicity studies. Typically, a low dose for IV administration and a higher dose for oral administration are selected to assess bioavailability.

-

Administration:

-

Intravenous: Administered as a bolus injection into a cannulated vein (e.g., tail vein in rats).

-

Oral: Administered via oral gavage using a suitable gauge needle.

-

Sample Collection

-

Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points post-dosing. For IV administration, this would include early time points (e.g., 2, 5, 15, 30 minutes) and later points (e.g., 1, 2, 4, 8, 12, 24 hours). For oral administration, sampling would be adjusted to capture the absorption phase (e.g., 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours).[6] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

Bioanalytical Method for Quantification

A sensitive and specific bioanalytical method is crucial for accurately quantifying this compound in biological matrices.

-

Method of Choice: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[7]

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are typically treated with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be used to extract the analyte from the biological matrix and remove interfering substances.

-

Internal Standard: A suitable internal standard (a molecule with similar chemical properties to this compound) is added to the samples before extraction to account for variability during sample processing.

-

-

LC-MS/MS Conditions:

-

Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase would consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Known Signaling Pathways and Mechanisms of Action

While pharmacokinetic data is pending, research has elucidated some of the cellular pathways affected by this compound and its analogues.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammatory and oxidative responses by blocking the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory mediators.[4] This leads to a reduction in nitric oxide (NO) and reactive oxygen species (ROS) production.[4]

The diagram below illustrates the inhibitory effect of this compound on the NF-κB pathway.

Induction of G2/M Cell Cycle Arrest

An analogue of this compound has demonstrated anticancer activity by inducing G2/M cell cycle arrest.[2] This process typically involves the modulation of key cell cycle regulatory proteins. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Arrest at this phase is often mediated by the inhibition of the Cyclin B1/Cdc2 complex, which is essential for mitotic entry. This inhibition can be triggered by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21.

The following diagram provides a generalized logical flow of G2/M cell cycle arrest.

Future Directions

The promising biological activities of this compound underscore the urgent need for comprehensive pharmacokinetic and pharmacodynamic studies. Future research should focus on:

-

In vivo ADME studies in relevant animal models to determine the absorption, distribution, metabolism, and excretion profile of this compound.

-

Metabolite identification to understand how the compound is processed in the body and to assess the activity and potential toxicity of its metabolites.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and its therapeutic effects, which is essential for dose optimization in future clinical trials.

-

Investigation of drug-drug interaction potential , particularly concerning major drug-metabolizing enzymes like the cytochrome P450 family.

By systematically addressing these knowledge gaps, the full therapeutic potential of this compound can be explored and potentially translated into clinical applications.

References

- 1. jcdr.net [jcdr.net]

- 2. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nargenicin A1: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Nargenicin A1, an antibacterial macrolide, inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the compound's effects on key inflammatory mediators, outlines the experimental protocols used to ascertain these effects, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and the NF-κB Pathway

This compound is a macrolide antibiotic originally isolated from Nocardia species.[1] While known for its antibacterial properties against various Gram-positive bacteria, recent research has highlighted its significant anti-inflammatory and antioxidant activities.[1][2][3] These effects are primarily attributed to its ability to downregulate the NF-κB signaling pathway.[1][4]

The NF-κB pathway is a cornerstone of the inflammatory response.[5][6] In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[1][7] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[2][6] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases.[5]

Mechanism of Action: How this compound Inhibits NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening at a critical juncture in the NF-κB signaling cascade. Experimental evidence demonstrates that this compound effectively abolishes the nuclear translocation of NF-κB in response to LPS stimulation.[1][8] The core mechanism involves the stabilization of the IκBα inhibitory protein.

Key mechanistic actions of this compound include:

-

Inhibition of IκBα Phosphorylation: this compound treatment significantly prevents the LPS-induced phosphorylation of IκBα.[1]

-

Prevention of IκBα Degradation: By blocking phosphorylation, this compound prevents the subsequent ubiquitin-proteasome-mediated degradation of IκBα.[1][2]

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact and bound to NF-κB, the transcription factor is effectively trapped in the cytoplasm, preventing it from reaching its nuclear targets.[1][9]

The culmination of these actions is a potent suppression of the inflammatory response orchestrated by NF-κB.

Caption: The canonical NF-κB signaling pathway initiated by LPS.

Caption: this compound blocks IκBα degradation, preventing NF-κB nuclear translocation.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to significantly inhibit the production of key inflammatory molecules in LPS-stimulated RAW 264.7 macrophages. The data presented below summarizes these findings, which were typically observed with a non-cytotoxic concentration of 10 µM this compound.[1][2]

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect in LPS-stimulated Cells | Associated Enzyme Expression | Citation |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly Inhibited | Decreased iNOS expression | [1][4] |

| Prostaglandin E₂ (PGE₂) | Significantly Inhibited | Decreased COX-2 expression |[1][4] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect on Production/Secretion in LPS-stimulated Cells | Citation |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Significantly Attenuated | [1][4] |

| Interleukin-1β (IL-1β) | Significantly Attenuated | [1][4] |

| Interleukin-6 (IL-6) | Significantly Attenuated | [1][4] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Attenuated |[4] |

Table 3: Effect of this compound on NF-κB Pathway Components and Oxidative Stress

| Parameter | Effect in LPS-stimulated Cells (10 µM this compound) | Citation |

|---|---|---|

| Nuclear NF-κB p65 | Markedly Reduced Accumulation | [1][9] |

| Cytoplasmic IκBα | Degradation Prevented | [1][8] |

| Phosphorylated IκBα (p-IκBα) | Expression Greatly Reduced | [1][9] |

| Reactive Oxygen Species (ROS) | Generation Suppressed |[1][2] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating this compound's effect on the NF-κB pathway.[1][2]

4.1 Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with this compound (e.g., 10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration depending on the assay (e.g., 1 hour for signaling studies, 24 hours for mediator release).

4.2 Cell Viability (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours to determine cytotoxicity.[2]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Remove the supernatant and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

4.3 Western Blot Analysis for NF-κB Pathway Proteins

-

After cell treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells to obtain total protein or use a nuclear/cytoplasmic extraction kit to fractionate proteins.[1]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against NF-κB p65, IκBα, p-IκBα, Lamin B (nuclear marker), or Actin (cytoplasmic/loading control).

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using software like ImageJ, normalizing to the respective loading controls.[9]

4.4 Immunofluorescence for NF-κB Nuclear Translocation

-

Seed RAW 264.7 cells on glass coverslips or in 4-well cell culture slides and allow them to stabilize for 24 hours.[1][2]

-

Pre-treat cells with 10 µM this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 1 hour.[1]

-

Fix the cells with ice-cold methanol for 10 minutes and wash with PBS.[2]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS (PBS-T).

-

Block with 5% BSA in PBS-T for 1 hour.[2]

-

Incubate with an anti-NF-κB p65 antibody (e.g., 1:100 dilution) overnight at 4°C.[2]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red fluorescence) for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI, blue fluorescence).

-

Mount the coverslips and visualize the localization of NF-κB p65 using a fluorescence microscope. Red fluorescence in the nucleus indicates translocation.[9]

References

- 1. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for determining Nargenicin A1 Minimum Inhibitory Concentration (MIC)

Application Notes and Protocols for Researchers

Introduction

Nargenicin A1 is a macrolide antibiotic produced by Nocardia species, which has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its potential as a therapeutic agent necessitates standardized methods for evaluating its efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[6]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4][6]

Experimental Protocols

Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

Quality Control (QC) strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)[8]

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a working solution by diluting the stock solution in CAMHB to a concentration that is twice the highest concentration to be tested in the microtiter plate. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.[9]

-

Protocol 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][10] A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which will be further diluted 1:1 when added to the wells.[8]

Protocol 3: Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound working solution (prepared in Protocol 1) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

The last two columns should be reserved for controls:

-

Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no this compound.

-

Sterility Control: Wells containing 200 µL of uninoculated CAMHB.

-

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum prepared in Protocol 2. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range.

-

Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Protocol 4: Interpretation of Results and Quality Control

-

After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

-

The MIC is the lowest concentration of this compound that shows no visible growth.

-

Quality Control:

-

The sterility control well should show no growth.

-

The growth control well should show clear evidence of bacterial growth.

-

The MIC for the QC strain must fall within the established acceptable range for the specific antibiotic and strain combination. If the QC result is out of range, the experimental results are considered invalid, and the assay should be repeated.[11][12]

-

Data Presentation

The following table summarizes published MIC values for this compound against various Gram-positive bacteria.

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Streptococcus spp. | Clinical Isolates | 0.017 (mean) | [13] |

| Staphylococcus aureus (MSSA) | Clinical Isolates | 0.06 (mean) | [13] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.12 (mean) | [13] |

| Staphylococcus aureus (VRSA) | Clinical Isolates | 25 (mean) | [13] |

| Enterococcus spp. | Clinical Isolates | 27.34 (mean) | [13] |

Mandatory Visualizations

Caption: Experimental workflow for MIC determination.

Caption: Logic for interpreting MIC results.

References

- 1. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. bsac.org.uk [bsac.org.uk]

- 13. jcdr.net [jcdr.net]

Application Notes and Protocols for Nargenicin A1 Susceptibility Testing via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nargenicin A1 is a macrolide antibiotic with demonstrated activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[1][2][3] Its primary mechanism of antibacterial action is the inhibition of DNA polymerase III, a critical enzyme in bacterial DNA replication.[4] Additionally, this compound has been shown to possess anti-inflammatory properties by downregulating the NF-κB signaling pathway.[2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic Gram-positive bacteria using the broth microdilution method. This quantitative technique is essential for evaluating the in vitro potency of this compound and is a foundational assay in antimicrobial drug development and resistance monitoring. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research on this compound susceptibility testing.[1]

Data Presentation: this compound MIC Values

The following table summarizes the mean MIC values of this compound against various clinically relevant Gram-positive bacteria as reported in the literature.

| Bacterial Species | Strain Type | Mean MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.06 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 25 |

| Enterococcus spp. | - | 27.34 |

| Streptococcus spp. | - | 0.017 |

Data sourced from a study by Sheetal Gouda et al. (2022).[1]

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents visible turbidity.

Materials and Reagents

-

This compound (analytical grade)

-

96-well sterile, clear, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Enterococcus spp., Streptococcus spp.)

-

Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)

-

McFarland turbidity standards (0.5 standard)

-

Spectrophotometer or densitometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Transfer the colonies to a tube containing 3-5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while vortexing and visually comparing against the standard or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 followed by a 1:2 dilution in the plate, but this should be optimized.

Broth Microdilution Procedure

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound working stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second well, mixing, and continuing this process down each row to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.

-

The last two wells of a row should be reserved for controls:

-

Growth Control: 50 µL of CAMHB + 50 µL of the standardized inoculum.

-

Sterility Control: 100 µL of sterile CAMHB only.

-

-

Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.

-

Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, place the microtiter plate on a reading stand or light box.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls are not as expected, the results are invalid and the assay must be repeated.

Quality Control

-

A reference QC strain, such as Staphylococcus aureus ATCC® 29213™, should be tested with each batch of MIC determinations.

-

The MIC value for the QC strain should fall within the established acceptable range for the specific antibiotic being tested. While a specific range for this compound is not yet standardized, internal laboratory limits should be established. For reference, the acceptable MIC range for other antibiotics against this strain can be found in CLSI documents.

Visualizations

This compound Mechanism of Action and Signaling Pathway Inhibition

This compound's antibacterial effect is primarily due to the inhibition of DNA polymerase III. In addition to its antibacterial properties, it exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: this compound's dual mechanism of action.

Broth Microdilution Experimental Workflow

The following diagram outlines the key steps in performing a broth microdilution assay for this compound.

Caption: Workflow for this compound broth microdilution.

References

- 1. jcdr.net [jcdr.net]

- 2. This compound attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Tailoring Steps of this compound Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nargenicin A1: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nargenicin A1 is a macrolide antibiotic originally isolated from Nocardia species. It is known for its potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary antibacterial mechanism of this compound is the inhibition of DNA replication through its binding to the alpha subunit of DNA polymerase III.[1][3] Beyond its antimicrobial properties, recent studies have highlighted the anti-inflammatory and antioxidant effects of this compound.[4] Furthermore, novel analogs of this compound have demonstrated promising anticancer activities, suggesting that this compound itself may be a valuable compound for investigation in oncology research.[5]

This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, covering its established anti-inflammatory effects and providing a framework for investigating its potential anticancer activities.

Data Presentation

Antibacterial Activity of this compound

| Target Enzyme/Organism | Assay Type | IC50 / MIC Value | Reference |

| S. aureus DnaE (DNA Polymerase III) | Enzyme Inhibition Assay | 8 nM | [3] |

| M. tuberculosis DnaE1 (DNA Polymerase III) | Enzyme Inhibition Assay | 125 nM | [3] |

| E. coli Pol IIIα (DNA Polymerase III) | Enzyme Inhibition Assay | 13,000 nM | [3] |

| M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 12.5 µM | |

| Methicillin-Sensitive S. aureus (MSSA) | Minimum Inhibitory Concentration (MIC) | 0.06 µg/mL | [2] |

| Methicillin-Resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.12 µg/mL | [2] |

| Vancomycin-Resistant S. aureus (VRSA) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |

| E. faecalis | Minimum Inhibitory Concentration (MIC) | 14.45 µg/mL | [2] |

| E. faecium | Minimum Inhibitory Concentration (MIC) | 53.13 µg/mL | [2] |

| Streptococci | Minimum Inhibitory Concentration (MIC) | 0.017 µg/mL | [2] |

Anti-inflammatory Activity of this compound

| Cell Line | Treatment | Parameter Measured | Effect of this compound | Reference |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | NO Production | Significant reduction in a concentration-dependent manner | [6] |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | PGE2 Production | Significant reduction in a concentration-dependent manner | [6] |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | TNF-α, IL-1β, IL-6 Secretion | Attenuated expression and secretion | [6] |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | ROS Generation | Suppressed generation | [6] |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | NF-κB Nuclear Translocation | Abolished translocation | [4][6] |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | IκB-α Degradation | Inhibited degradation | [4][6] |

Signaling Pathways

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound prevents the degradation of IκB-α, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4][6]

Putative Anticancer Mechanism via PI3K/AKT/mTOR Pathway (Observed in Analogs)